4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Overview
Description
Synthesis Analysis
Research spanning from 2017 to 2021 has explored various synthetic strategies for obtaining 1H-pyrazolo[3,4-b]pyridine derivatives. These methods can be categorized based on the assembly of the pyrazolopyridine system. While I won’t delve into every detail here, it’s essential to consider the advantages and drawbacks of each approach .
Molecular Structure Analysis
The molecular structure of 4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid consists of a pyrazolopyridine core with a chlorine atom at position 4 and an ethyl group at position 1. The carboxylic acid functional group is attached to position 5 .
Scientific Research Applications
Synthesis and Derivatives
4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a versatile chemical entity used in various synthetic pathways to create derivatives with potential applications in medicinal chemistry. For instance, Bernardino et al. (2007) synthesized a series of derivatives starting from ethyl 4-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. The derivatives displayed antiviral activity against Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and vesicular stomatitis virus (VSV) without showing toxicity for Vero cells (Bernardino et al., 2007).
Synthetic Approaches
Novel methods for the synthesis of pyrazolo[3,4-b]pyridine derivatives have been developed. Ghaedi et al. (2015) reported an efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through condensation of pyrazole-5-amine derivatives and activated carbonyl groups, offering a useful approach for the preparation of new N-fused heterocycle products (Ghaedi et al., 2015).
Utility in Heterocyclic Synthesis
The compound and its derivatives are prominently used in heterocyclic synthesis, contributing to the development of novel compounds with potential pharmacological properties. For instance, Harb et al. (2005) prepared several new pyrazolo[3,4-b]pyridine derivatives by condensation of a pyrazole-4-carbonitrile with various reagents, expanding the repertoire of heterocyclic compounds with potential medicinal applications (Harb et al., 2005).
Structural Characterization
The structural elucidation of compounds derived from this compound is of paramount importance, utilizing techniques such as X-ray powder diffraction. For example, Wang et al. (2017) reported the X-ray powder diffraction data for an important intermediate in the synthesis of the anticoagulant, apixaban, showcasing the utility of structural characterization in understanding and developing pharmaceutical compounds (Wang et al., 2017).
Properties
IUPAC Name |
4-chloro-1-ethylpyrazolo[3,4-b]pyridine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-13-8-5(4-12-13)7(10)6(3-11-8)9(14)15/h3-4H,2H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPIFKZAVJIZQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=C(C(=C2C=N1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592980 | |
Record name | 4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59060-16-1 | |
Record name | 4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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